REACTION_SMILES
|
[CH:24]([O-:25])=[O:26].[CH:28]([OH:29])([CH3:30])[CH3:31].[NH2:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][c:8]([O:13][c:14]3[cH:15][c:16]([NH2:20])[cH:17][cH:18][cH:19]3)[cH:9][c:10]([Cl:12])[cH:11]2)[cH:21][cH:22][cH:23]1.[Na+:27]>>[NH2:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][c:8]([O:13][c:14]3[cH:15][c:16]([NH2:20])[cH:17][cH:18][cH:19]3)[cH:9][cH:10][cH:11]2)[cH:21][cH:22][cH:23]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cccc(Oc2cc(Cl)cc(Oc3cccc(N)c3)c2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cccc(Oc2cccc(Oc3cccc(N)c3)c2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH:24]([O-:25])=[O:26].[CH:28]([OH:29])([CH3:30])[CH3:31].[NH2:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][c:8]([O:13][c:14]3[cH:15][c:16]([NH2:20])[cH:17][cH:18][cH:19]3)[cH:9][c:10]([Cl:12])[cH:11]2)[cH:21][cH:22][cH:23]1.[Na+:27]>>[NH2:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][c:8]([O:13][c:14]3[cH:15][c:16]([NH2:20])[cH:17][cH:18][cH:19]3)[cH:9][cH:10][cH:11]2)[cH:21][cH:22][cH:23]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cccc(Oc2cc(Cl)cc(Oc3cccc(N)c3)c2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cccc(Oc2cccc(Oc3cccc(N)c3)c2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |